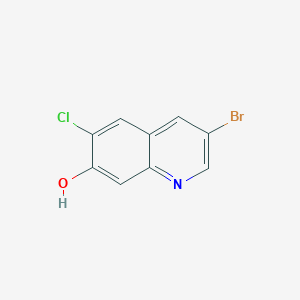
3-bromo-6-chloro-7-Quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-7-quinolinol is a brominated and chlorinated derivative of quinolinol. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively, on the quinoline ring, and a hydroxyl group at the 7th position. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Quinolinol: The compound can be synthesized by the halogenation of quinolinol using bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Direct Halogenation: Direct halogenation of quinolinol using bromine and chlorine gases under controlled conditions.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where quinolinol is reacted with bromine and chlorine in a controlled environment.
Continuous Flow Process: Some industrial setups use continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution reactions at the halogenated positions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives.
Reduced Derivatives: Reduction products include hydroquinoline derivatives.
Substituted Derivatives: Substitution reactions yield various functionalized quinolinols.
科学的研究の応用
3-Bromo-6-chloro-7-quinolinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-bromo-6-chloro-7-quinolinol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
類似化合物との比較
5-Chloro-7-bromo-8-hydroxyquinoline
6-bromo-7-chloroquinolin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
3-bromo-6-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
InChIキー |
WKRPQLGDMSYHFH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
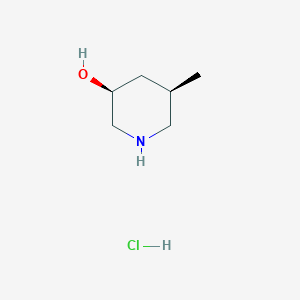
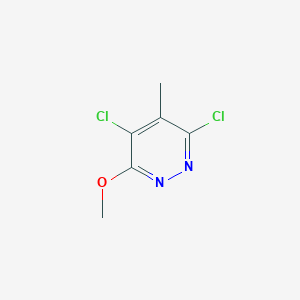
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
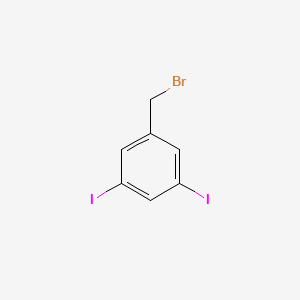
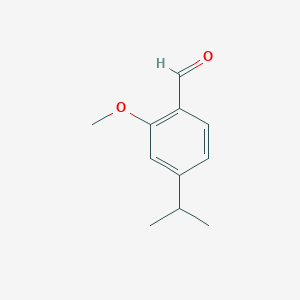

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
